N-(Boc-PEG3)-N-bis(PEG3-azide)

PROTAC Ternary Complex Formation Linker Length Optimization

PROTAC libraries fail when linker arms are too short for ternary complex geometry or lack orthogonal protection for controlled sequential conjugation. N-(Boc-PEG3)-N-bis(PEG3-azide) resolves both with three ~12-atom PEG3 arms for optimal spatial separation and a Boc-protected amine stable during CuAAC/SPAAC click reactions. • Bis-azide architecture supports 2:1 ligand stoichiometry or dual-payload functionalization • Boc deprotection (1M TFA) liberates amine for amide coupling only after click chemistry completes • ≥98% purity; solid; store at -20°C; ships at ambient temperature

Molecular Formula C29H57N7O11
Molecular Weight 679.8 g/mol
Cat. No. B609672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Boc-PEG3)-N-bis(PEG3-azide)
SynonymsN-(t-butyl ester-PEG3)-N-bis(PEG3-azide)
Molecular FormulaC29H57N7O11
Molecular Weight679.8 g/mol
Structural Identifiers
InChIInChI=1S/C29H57N7O11/c1-29(2,3)47-28(37)4-10-38-16-22-44-25-19-41-13-7-36(8-14-42-20-26-45-23-17-39-11-5-32-34-30)9-15-43-21-27-46-24-18-40-12-6-33-35-31/h4-27H2,1-3H3
InChIKeyXBDDYUOODYDYTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-(Boc-PEG3)-N-bis(PEG3-azide) Technical Baseline


N-(Boc-PEG3)-N-bis(PEG3-azide) (CAS 2182602-15-7, molecular weight 679.80, formula C₂₉H₅₇N₇O₁₁) is a branched polyethylene glycol (PEG)-based linker specifically designed for proteolysis targeting chimera (PROTAC) synthesis . This compound is characterized by a central Boc-protected amine core and two symmetrically branched PEG3 arms, each terminating in an azide group for bioorthogonal click chemistry reactions . It serves as a trifunctional linker in targeted protein degradation workflows, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO or BCN-containing molecules .

Boc-protected amine enables orthogonal, sequential conjugation
Two terminal azides support 2:1 click chemistry loading
PEG3 arm architecture provides intermediate ligand separation for ternary complex geometry

Risks of Generic PEG-Azide Linker Substitution


Generic substitution of N-(Boc-PEG3)-N-bis(PEG3-azide) with alternative PEG-azide linkers introduces multiple sources of functional and synthetic risk that can cascade into degraded PROTAC performance or outright library failure. The length of PEG chains directly modulates degradation efficiency and ternary complex formation geometry [1], while the spatial arrangement of reactive groups determines both conjugation stoichiometry and the accessible conformational space of the final degrader. A compound with shorter PEG arms (e.g., PEG2 variants) reduces spatial separation between ligands, potentially impairing ternary complex formation between the E3 ligase and target protein [2]. Conversely, linkers with different functional group combinations—such as a single azide with Boc protection, or azides paired with carboxylic acid termini—force fundamentally different synthetic routes, altering both the conjugation sequence and the final linker composition within the PROTAC construct. Substituting the Boc-protected amine for a free amine (e.g., NH-bis(PEG3-azide)) eliminates the orthogonal protection strategy required for sequential, controlled conjugation. These structural variations prevent head-to-head comparability in structure-activity relationship (SAR) studies and can produce misleading degradation readouts that confound medicinal chemistry optimization.

PEG2 arm substitution may reduce spatial separation, impairing ternary complex formation
Free amine substitution eliminates orthogonal protection, leading to side reactions during click chemistry
Single-azide linker reduces conjugation capacity to 1:1, limiting multifunctional probe design
Carboxylic acid terminus forces amine-first conjugation, incompatible with click-first assembly strategies

Quantitative Differentiation Evidence


PEG3 vs. PEG2 Arm Length in Ternary Complex Formation

N-(Boc-PEG3)-N-bis(PEG3-azide) features three PEG3 arms providing approximately 12-atom linker segments, compared with N-(Boc-PEG2)-N-bis(PEG3-azide) (CAS 2353409-46-6) which substitutes one arm with a PEG2 segment and N,N-Bis(PEG2-azide)-N-Boc (CAS 2100306-79-2) which uses PEG2 arms throughout . Research demonstrates that GSPT1 degradation efficiency is directly dependent on flexible PEG chain length in PROTAC constructs, with systematic linker length variation producing distinct degradation profiles [1]. The PEG3-based architecture of the target compound provides intermediate spatial separation between functional groups, occupying a balanced design space between overly compact PEG2 linkers that may restrict ternary complex geometry and excessively long PEG linkers that can introduce entropic penalties or reduced cellular permeability .

PEG3 vs. PEG2 arm length
Class-level
Target: three PEG3 arms (~12 atoms/arm); Comparator: PEG2 arms (~8 atoms/arm). ~50% longer per branch.
Supports spatial separation review for ternary complex design
Data to verify in specific PROTAC system
PROTAC Ternary Complex Formation Linker Length Optimization

Dual Azide vs. Mono-Azide Conjugation Capacity

N-(Boc-PEG3)-N-bis(PEG3-azide) contains two terminal azide groups, each capable of undergoing CuAAC or SPAAC reactions with alkyne-containing molecules . In contrast, mono-azide PEG linkers such as Boc-N-Amido-PEG3-azide (CAS 642091-68-7) provide only a single azide conjugation site . The presence of two azides enables a 2:1 molar conjugation ratio (azide:alkyne partner), enabling dual-payload late-stage functionalization with arbitrary alkynes via click chemistry . This bis-azide architecture has been demonstrated as an effective chassis for installing two payload moieties onto a single scaffold, as shown in the synthesis of branched biotin bis-azide constructs [1].

Dual vs. single azide
Head-to-head
2 azide groups vs. 1 azide group. 2:1 conjugation ratio.
Enables dual-payload installation without sequential protection
Click Chemistry Bioconjugation Homobifunctional Linkers

Boc-Protected vs. Free Amine Orthogonal Reactivity

N-(Boc-PEG3)-N-bis(PEG3-azide) contains a tert-butyloxycarbonyl (Boc)-protected central amine, whereas NH-bis(PEG3-azide) (CAS 1258939-39-7) presents a free, unprotected amine core . The Boc group provides orthogonal protection that is stable under the neutral and mildly basic conditions required for CuAAC click reactions but can be selectively deprotected under mild acidic conditions to reveal the free amine for subsequent amide bond formation with carboxylic acids . This orthogonal protection strategy enables precise, sequential conjugation steps: first, azide-alkyne click chemistry can proceed without interference from the amine; second, Boc deprotection liberates the amine for EDC/DCC-mediated coupling with carboxylate-containing ligands [1]. In contrast, the free amine in NH-bis(PEG3-azide) can undergo unintended side reactions during click chemistry steps unless additional protection strategies are employed.

Boc-protected vs. free amine
Head-to-head
Boc-stable during click; free amine requires additional protection. Acidic deprotection enables amine coupling.
Supports click-first-then-amine conjugation sequence
Orthogonal Protection Stepwise Conjugation PROTAC Assembly

Extended PEG3 Architecture vs. N-Boc-N-bis(PEG3-azide)

N-(Boc-PEG3)-N-bis(PEG3-azide) (MW 679.80) incorporates a PEG3 spacer between the central nitrogen and the Boc-protected carboxyl terminus, whereas N-Boc-N-bis(PEG3-azide) (CAS 1258939-38-6, MW 519.59) attaches the Boc group directly to the central nitrogen without an intervening PEG spacer . This structural distinction yields a molecular weight difference of 160.21 g/mol (approximately 31% larger for the target compound) and introduces an extended arm that projects the Boc-protected terminus further from the central branching point . The presence of this third PEG3 arm provides an additional degree of conformational freedom and increases the maximum achievable separation between the Boc-protected attachment point and the two azide-terminated arms.

Extended PEG3 architecture
Head-to-head
MW 679.80 vs. 519.59 (31% larger); one additional PEG3 arm.
Provides greater spatial separation between functional groups
Branched PEG Linkers PROTAC Scaffold Design Molecular Weight Comparison

Boc-Amine vs. Carboxylic Acid Terminus for Sequential Workflows

N-(Boc-PEG3)-N-bis(PEG3-azide) features a Boc-protected amine terminus, whereas N-(Acid-PEG3)-N-bis(PEG3-azide) (CAS 2182602-17-9, MW 623.7) replaces this with a free carboxylic acid terminus . The Boc-protected amine of the target compound is designed specifically for workflows where the click chemistry step must precede amine conjugation: the azide groups can be reacted first with alkyne-containing ligands, followed by Boc deprotection under acidic conditions to reveal the amine for subsequent amide bond formation . In contrast, the carboxylic acid in N-(Acid-PEG3)-N-bis(PEG3-azide) is immediately reactive with amines in the presence of activators such as EDC or DCC , which precludes its use in workflows requiring the click step to occur before amine coupling without additional orthogonal protection. The target compound thus occupies a distinct niche in PROTAC synthetic workflows where sequential conjugation order is critical.

Boc-amine vs. carboxylic acid
Head-to-head
Boc-amine enables click-first workflow; acid terminus requires amine coupling first.
Permits sequential conjugation order control
PROTAC Linker Selection Synthetic Route Planning Orthogonal Functional Groups

Validated Application Scenarios


Sequential Click-Then-Amine PROTAC Assembly

N-(Boc-PEG3)-N-bis(PEG3-azide) is specifically indicated for PROTAC synthetic workflows where azide-alkyne click chemistry must be performed before amine conjugation. The Boc-protected amine remains stable during CuAAC or SPAAC click reactions, preventing unwanted side reactions that would occur with free amine-containing linkers. Following successful click conjugation, mild acidic deprotection (e.g., 1M TFA) liberates the amine for subsequent amide bond formation with carboxylate-containing E3 ligase ligands or target protein ligands. This orthogonal protection strategy is essential for constructing PROTAC libraries where the conjugation sequence directly impacts yield, purity, and the final linker composition within the degrader construct .

Dual-Payload Bioconjugation for Multifunctional Probes

The presence of two terminal azide groups enables N-(Boc-PEG3)-N-bis(PEG3-azide) to serve as a dual-payload chassis, enabling 2:1 conjugation stoichiometry with alkyne-containing ligands. This architecture has been validated in branched biotin bis-azide systems for late-stage dual functionalization via click chemistry, demonstrating the utility of bis-azide scaffolds for installing two distinct payload moieties onto a single molecular framework. For PROTAC applications, this enables the attachment of two identical target-binding ligands to a single E3 ligase ligand scaffold, or the installation of orthogonal functional modules for imaging and degradation in a single construct [1].

Intermediate PEG3 Arm Length for PROTAC Scaffolds

N-(Boc-PEG3)-N-bis(PEG3-azide) provides a PEG3-based arm architecture that occupies a balanced design space between overly compact PEG2 linkers and excessively extended PEG linkers. The three PEG3 arms deliver approximately 12-atom linker segments, offering sufficient spatial separation to accommodate typical small-molecule ligand pairs in PROTAC ternary complexes while maintaining favorable physicochemical properties. This intermediate linker length is supported by research demonstrating that PEG chain length directly modulates degradation efficiency, with systematic variation producing distinct degradation profiles. This compound is therefore positioned as a strategic intermediate for SAR campaigns exploring linker length optimization in novel PROTAC targets [2].

Application
Selection Property
Validation Focus
Sequential click-then-amine assembly
Boc-protected orthogonal amine
Conjugation sequence control
Dual-payload bioconjugation
Bis-azide scaffold (2:1)
Dual functionalization efficiency
Intermediate PEG3 arm scaffold
PEG3 arm architecture
Ternary complex geometry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(Boc-PEG3)-N-bis(PEG3-azide)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.